Dacrysterone

Phytoecdysteroid chemistry Structure-activity relationship Natural product authentication

Standard ecdysteroids like 20E fail to model 5β-hydroxyl effects on receptor binding or acute insecticidal activity. Dacrysterone (C28H46O8, MW 510.66) fills this gap. • **Structural differentiation:** 5β-OH absent in makisterone A; alters H-bonding & metabolic stability. • **Functional assay data:** 52% larval mortality (Musca domestica, 100 ppm); direct insecticidal vs. moulting arrest. • **Analytical utility:** C24-R epimer standard for chiral ecdysteroid profiling (quinoa marker: 0.13 µg/g). Supplied as a certified reference standard for R&D use only.

Molecular Formula C28H46O8
Molecular Weight 510.7 g/mol
CAS No. 50299-45-1
Cat. No. B1669752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDacrysterone
CAS50299-45-1
SynonymsDacrysterone; 
Molecular FormulaC28H46O8
Molecular Weight510.7 g/mol
Structural Identifiers
SMILESCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)C)O)O)O)C(C)(C)O
InChIInChI=1S/C28H46O8/c1-15(23(2,3)33)11-21(31)26(6,34)20-8-10-27(35)17-12-22(32)28(36)14-19(30)18(29)13-25(28,5)16(17)7-9-24(20,27)4/h12,15-16,18-21,29-31,33-36H,7-11,13-14H2,1-6H3/t15-,16+,18+,19-,20+,21-,24-,25-,26-,27-,28-/m1/s1
InChIKeyLMQKRCYKYDRRFC-KDZLJHQNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dacrysterone Reference Standard Sourcing Guide


Dacrysterone (CAS 50299-45-1; molecular formula C28H46O8; MW 510.66) is a naturally occurring phytoecdysteroid first isolated from the bark of Dacrydium intermedium and structurally identified as 5β-hydroxymakisterone A — a C28 ecdysteroid bearing a signature 5β-hydroxyl group absent in its closest structural analog, makisterone A [1]. As a member of the polyhydroxylated sterol class that functions as insect moulting hormones in arthropods and as secondary metabolites in plants, dacrysterone has been detected as a minor ecdysteroid component in Chenopodium quinoa (quinoa) seeds [2]. Its defining structural feature — the additional 5β-OH on the sterane nucleus — distinguishes it from the broader ecdysteroid panel and underpins its differentiated bioactivity fingerprint in comparative insect bioassays.

5β-Hydroxy ecdysteroid reference standard for EcR pharmacophore studies
Insect bioassay comparator with reported insecticidal endpoint in Diptera
24R-epimer chiral standard for stereochemical configuration assignments

Why Generic Ecdysteroids Cannot Substitute for Dacrysterone


Although dacrysterone belongs to the ecdysteroid family alongside widely available analogs such as 20-hydroxyecdysone (20E), makisterone A, and ponasterone A, generic substitution is not supported by the comparative evidence. Dacrysterone's 5β-hydroxy substitution creates a stereoelectronic environment on the steroid A/B ring junction that is absent in makisterone A (C28H46O7, no 5β-OH), altering hydrogen-bonding capacity, metabolic stability, and receptor-interaction geometry [1]. In functional assays, dacrysterone exhibits a qualitatively distinct mode of action: it is directly insecticidal against Lucilia cuprina larvae, whereas 20-hydroxyecdysone, 5,20-dihydroxyecdysone, and ponasterone A act as moulting inhibitors rather than acute toxicants [2]. In quantitative dietary assays, dacrysterone produces 52% larval mortality in Musca domestica at 100 ppm, compared to 84% for 20-hydroxyecdysone — a 1.6-fold potency differential that precludes direct molar substitution [3]. These differences mean that experimental outcomes, dose-response curves, and mechanistic interpretations cannot be ported from one ecdysteroid to another without re-validation.

Makisterone A lacks the 5β-OH group; hydrogen-bonding and receptor-interaction geometry may differ.

20-Hydroxyecdysone produces moulting inhibition, not insecticidal activity; phenotypic endpoint may not transfer.

Larval mortality potency differs from 20E; dose-response curves require re-validation for direct substitution.

Quantitative Comparative Evidence for Dacrysterone Procurement


5β-Hydroxyl Structural Differentiation from Makisterone A

Dacrysterone is unambiguously identified as 5β-hydroxymakisterone A, carrying an additional hydroxyl group at the 5β position of the sterane A/B ring junction that is absent in makisterone A [1]. Makisterone A has molecular formula C28H46O7 (MW ~494.3 Da), whereas dacrysterone is C28H46O8 (MW 510.66 Da), a mass difference of ~16 Da corresponding precisely to one oxygen atom. This additional 5β-OH alters the hydrogen-bond donor/acceptor profile at the A-ring, modifies the calculated logP and aqueous solubility, and changes the stereoelectronic environment at the 7-en-6-one chromophore that is critical for ecdysteroid receptor (EcR) ligand-binding pocket recognition [2]. The structural relationship is direct: dacrysterone is the 5β-hydroxylated derivative of makisterone A, making it a chemically distinct entity rather than a mere analog.

5β-Hydroxyl vs Makisterone A
Head-to-head
Dacrysterone
C₂₈H₄₆O₈, 5β-OH
vs
Makisterone A
C₂₈H₄₆O₇, no 5β-OH
+16 Da, one additional H-bond donor
Required for 5β-OH-dependent receptor-binding or hydrogen-bonding hypotheses.
Structural assignment by NMR and MS.
Phytoecdysteroid chemistry Structure-activity relationship Natural product authentication

Larval Mortality Potency vs. 20-Hydroxyecdysone in Housefly Bioassay

In a controlled dietary incorporation study, Singh et al. (1982) tested 11 ecdysteroids in a defined amino acid diet against Musca domestica larvae at 100 ppm over 10 days [1]. Dacrysterone produced 52% larval mortality. Under identical conditions, 20-hydroxyecdysone (20E) — the most widely used reference ecdysteroid — produced 84% mortality, and 5,20-dihydroxyecdysone produced 77% mortality. This establishes a clear potency rank order (20E > 5,20-diOH-20E > dacrysterone) with dacrysterone being approximately 1.6-fold less potent than 20E and approximately 1.5-fold less potent than 5,20-dihydroxyecdysone. These data, cited and cross-validated in the Gerard et al. (1997) Lucilia cuprina study [2], demonstrate that dacrysterone is not a functionally interchangeable surrogate for 20E in insect development disruption assays.

Larval mortality vs 20E
Reported
Dacrysterone
52% mortality
vs
20-Hydroxyecdysone
84% mortality
~1.6× lower potency in housefly dietary assay
Potency differential precludes direct molar substitution; SAR models may be affected.
Musca domestica, 100 ppm dietary incorporation, 10 d.
Insect bioassay Ecdysteroid potency ranking Dietary toxicity

Insecticidal vs. Moulting-Inhibitory Mode of Action in Blowfly Larvae

Gerard et al. (1997) employed a modified serum-based bioassay against newly hatched larvae of the Australian sheep blowfly Lucilia cuprina with 24 h exposure [1]. The study revealed a qualitative mechanistic divergence among ecdysteroids tested in the same experimental system. The phytoecdysones 20-hydroxyecdysone, 5,20-dihydroxyecdysone, and ponasterone A inhibited larval moulting — a classic ecdysteroid-receptor-mediated developmental arrest phenotype. In contrast, dacrysterone (alongside dyshomoerythrine and nagilactone C) was directly insecticidal, causing larval mortality rather than moulting disruption. Nagilactone C additionally retarded growth at sublethal rates, a phenotype not reported for dacrysterone, further differentiating these compounds within the same assay. This functional bifurcation — moulting inhibition vs. acute toxicity — within a single controlled experimental system constitutes direct evidence that dacrysterone engages biological targets or pathways distinct from those of canonical moulting hormones.

Mode of action divergence
Head-to-head
Dacrysterone
Insecticidal (mortality)
vs
20E, ponasterone A
Moulting inhibition
Qualitative mechanistic divergence
Direct insecticidal endpoint context; not interchangeable for moulting-arrest studies.
Lucilia cuprina serum bioassay, 24 h exposure.
Insect toxicology Mode of action differentiation Sheep blowfly bioassay

C24 Stereochemical Configuration vs. Pterosterone and Ponasterone C

Blunt et al. (1979) assigned the 13C NMR shielding values for dacrysterone, pterosterone, and ponasterone C and determined their C24 absolute configurations [1]. Dacrysterone was assigned the 24R configuration, whereas pterosterone and ponasterone C were both assigned the 24S configuration. This epimeric relationship at C24 means that the side-chain orientation in dacrysterone is stereochemically inverted relative to these two comparators, with implications for side-chain interactions within the ligand-binding domain of the ecdysone receptor (EcR). The biological consequence of C24 epimerization in ecdysteroids has been documented to affect receptor binding affinity and in vivo potency in other ecdysteroid series, although direct binding data for dacrysterone itself at EcR are not publicly available.

C24 absolute configuration
Head-to-head
Dacrysterone
C24 R
vs
Pterosterone, Ponasterone C
C24 S
Epimeric at C24; distinct ¹³C NMR shifts
Not interchangeable for chiral receptor docking or stereospecific profiling.
13C NMR configurational assignment.
Stereochemistry Ecdysteroid C24 configuration NMR structural assignment

Natural Abundance in Quinoa vs. 20-Hydroxyecdysone

Kumpun et al. (2011) performed comprehensive ecdysteroid profiling of Chenopodium quinoa seeds and quantified 13 individual ecdysteroids [1]. Dacrysterone was detected at 0.13 µg/g dry seed weight, establishing it as a minor component. The predominant ecdysteroid, 20-hydroxyecdysone, was present at 158.4 µg/g — a 1,218-fold higher abundance. Makisterone A, the direct structural precursor lacking the 5β-OH, was present at 4.8 µg/g, representing a 37-fold higher concentration than dacrysterone. This natural abundance hierarchy (20E ≫ makisterone A ≫ dacrysterone) provides a quantitative chemotaxonomic fingerprint. The extremely low natural concentration of dacrysterone has practical implications: isolation from natural sources is uneconomical, and synthetic or semi-synthetic sourcing is typically required for research-scale procurement.

Natural abundance in quinoa
Reported
Dacrysterone
0.13 µg/g
vs
20-Hydroxyecdysone
158.4 µg/g
~1,200× lower abundance; 37× less than makisterone A
Natural isolation uneconomical; synthetic sourcing recommended for procurement.
HPLC quantitation in quinoa seeds.
Phytoecdysteroid profiling Chenopodium quinoa metabolomics Natural product quantitation

Procurement Scenarios for Dacrysterone in Research and Industry


5β-Hydroxy Pharmacophore Probing for Ecdysone Receptor SAR

Investigators studying ecdysone receptor (EcR) ligand-binding domain interactions where A/B ring junction hydrogen-bonding is hypothesized to contribute to binding affinity or selectivity should select dacrysterone as the probe compound. Its 5β-OH group [1] provides a hydrogen-bond donor/acceptor not available in makisterone A or 20-hydroxyecdysone, enabling structure-activity relationship (SAR) studies that map the contribution of 5-position substitution to receptor recognition. Comparative testing with makisterone A (no 5β-OH) and 5,20-dihydroxyecdysone can isolate the specific contribution of the 5β-hydroxyl to binding thermodynamics.

Non-Moulting Insecticidal Screening in Dipteran Pests

For screening campaigns aimed at identifying ecdysteroid-derived compounds with direct insecticidal (rather than moulting-disrupting) activity against blowfly (Lucilia cuprina) or related dipteran veterinary pests, dacrysterone serves as a mechanistically distinct positive control. The Gerard et al. (1997) data [2] demonstrate that dacrysterone produces acute larval mortality, whereas 20E and ponasterone A cause moulting arrest. Using dacrysterone rather than 20E as the reference compound in insecticidal screening cascades ensures that the assay readout captures toxic endpoints rather than developmental delay, avoiding false-negative classification of compounds with toxic but non-hormonal mechanisms.

Chiral Chromatography Method Development with 24R-Epimer Standard

Analytical laboratories developing HPLC, UPLC, or chiral separation methods for ecdysteroid profiling in plant extracts, dietary supplements, or forensic samples require authenticated standards with confirmed stereochemistry. Dacrysterone, with its C24-R configuration definitively assigned by 13C NMR [3], serves as a 24R-epimer reference standard complementary to pterosterone and ponasterone C (both 24S). This stereochemical pairing enables method validation for chiral resolution of C24 epimers in complex ecdysteroid mixtures, which is critical for regulatory compliance in jurisdictions where ecdysteroid-containing nutraceuticals require full stereochemical characterization.

Quinoa Metabolomics and Chemotaxonomic Fingerprinting

Research groups conducting metabolomic surveys of quinoa (Chenopodium quinoa) or related Chenopodiaceae species for ecdysteroid content require dacrysterone as an authenticated low-abundance marker compound. The quantitative baseline established by Kumpun et al. (2011) [4] — 0.13 µg/g in quinoa seed — provides a benchmark against which varietal, geographic, or processing-induced variation can be assessed. Because dacrysterone is present at ~1,200-fold lower concentration than 20E, its detection and quantitation serve as a sensitive indicator of analytical method sensitivity and as a discriminatory marker for specific quinoa chemotypes or processing conditions.

Application
Selection Property
Validation Focus
EcR pharmacophore SAR studies
5β-OH hydrogen-bond donor probe
Binding interaction mapping vs. non-hydroxylated analogs
Dipteran insecticidal screening
Direct insecticidal endpoint context
Mortality vs. moulting arrest differentiation
Chiral ecdysteroid profiling
24R epimer reference standard
C24 epimer resolution validation
Quinoa metabolomic surveys
Low-abundance marker compound
Method sensitivity and chemotype discrimination
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